Dodecyl 2-hydroxybenzoate

説明

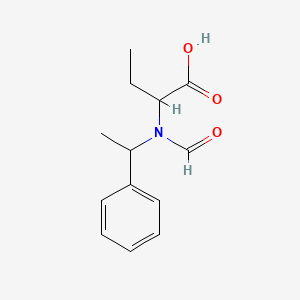

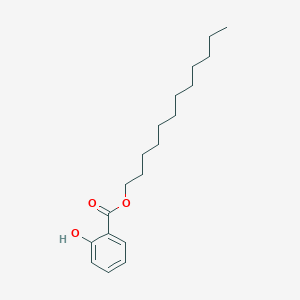

Dodecyl 2-hydroxybenzoate, also known as Dodecyl p-hydroxybenzoate or Dodecyl salicylate, is a chemical compound with the molecular formula C19H30O3 . It has a molecular weight of 306.4397 . This compound is also known by other names such as n-Dodecyl 4-hydroxybenzoate, Benzoic acid, 4-hydroxy-, dodecyl ester, and Benzoic acid, p-hydroxy-, dodecyl ester .

Synthesis Analysis

The synthesis of Dodecyl 2-hydroxybenzoate or similar compounds has been discussed in several studies . For instance, one study discussed the synthesis, structural analysis, and second-order hyperpolarizability of 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal . Another study reported the synthesis, structural characterization, and catalytic epoxidation potential of two oxodiperoxo complexes .

Molecular Structure Analysis

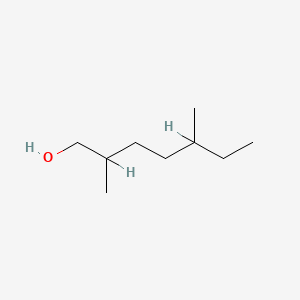

The molecular structure of Dodecyl 2-hydroxybenzoate consists of 19 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The structure also includes a hydroxyl group and a carboxylate group .

Chemical Reactions Analysis

The chemical reactions involving Dodecyl 2-hydroxybenzoate or similar compounds have been studied in the literature . For example, one study investigated the strength of the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates .

Physical And Chemical Properties Analysis

Dodecyl 2-hydroxybenzoate has a molecular weight of 306.44 and is insoluble in water at 25 ºC . Its density is approximately 0.997 g/cm3 at 20 ºC .

科学的研究の応用

Antimicrobial and Antibacterial Properties

Dodecyl gallate, a derivative of 2-hydroxybenzoate, has shown significant antibacterial activity, especially against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy partly stems from its ability to inhibit the membrane respiratory chain in these bacteria (Kubo, Fujita, & Nihei, 2003), (Kubo, Xiao, & Fujita, 2002).

Antioxidant Applications

Dodecyl 2-hydroxybenzoate exhibits potent antioxidant properties. This feature is particularly notable in its application to inhibit the oxidation degradation of materials like polypropylene, suggesting its potential as an effective antioxidant in various industrial applications (Zhu, Chen, Xu, Lian, Xu, & Chen, 2009).

Antifungal Activities

Dodecyl derivatives have been reported to possess antifungal properties. For instance, dodecyl protocatechuate has shown high antifungal activity against pathogens like Paracoccidioides brasiliensis and P. lutzii. Its efficacy is enhanced when loaded into nanostructured lipid systems, providing a promising avenue for antifungal therapies (Medina-Alarcón et al., 2017).

Synthesis and Catalysis

The synthesis of dodecyl esters, including dodecyl 2-hydroxybenzoate, has been achieved with high yield using catalysts like solid superacid SO42-/TiO2-attapulgite. This method presents a cost-effective, environmentally friendly approach to the synthesis of such compounds, indicating potential industrial applications (Tang Li-qiang, 2007).

Cosmetic and Pharmaceutical Applications

The dissociation constants and micelle–water partition coefficients of hydroxybenzoic acids and derivatives like dodecyl 2-hydroxybenzoate have been studied in surfactant solutions, which is crucial for their application in cosmetic and pharmaceutical formulations (Vlasenko, Loginova, & Iwashchenko, 2009).

Safety And Hazards

特性

IUPAC Name |

dodecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBKFFVXWWBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388738 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 2-hydroxybenzoate | |

CAS RN |

1160-35-6 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)